molecular formula C15H24F2N2 B5149360 N-(2,5-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine

N-(2,5-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine

Cat. No.: B5149360
M. Wt: 270.36 g/mol
InChI Key: LEBBLVJLGNLNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorobenzyl)-N,N',N'-triethyl-1,2-ethanediamine, commonly known as DFB, is a chemical compound that has been extensively studied for its potential uses in scientific research. DFB is a member of the family of ethylenediamine-based compounds, which have been found to have a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of DFB is not fully understood, but it is thought to involve the formation of stable complexes with metal ions. These complexes may interfere with the normal functioning of enzymes and other proteins, leading to a range of biological effects.
Biochemical and Physiological Effects:
DFB has been found to have a range of biochemical and physiological effects. In addition to its potential antimicrobial, anticancer, and antifungal properties, DFB has also been found to have antioxidant and anti-inflammatory effects. These effects may be related to the ability of DFB to form stable complexes with metal ions, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFB in lab experiments is its versatility. DFB can be used as a ligand for a wide range of metal ions, making it useful for a variety of applications. However, one of the main limitations of using DFB is its potential toxicity. DFB has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on DFB. One area of interest is the development of new metal complexes using DFB as a ligand. These complexes may have a range of biological activities that could be useful in the development of new drugs or other therapeutic agents. Another area of interest is the study of the potential toxicity of DFB and its complexes, which could help to inform the safe use of these compounds in future research. Finally, further studies are needed to fully understand the mechanism of action of DFB and its complexes, which could help to identify new targets for drug development.

Synthesis Methods

DFB can be synthesized using a variety of methods, including the reaction of 2,5-difluorobenzyl chloride with triethylamine and 1,2-diaminoethane. This reaction results in the formation of DFB as a white crystalline solid, which can be purified using standard laboratory techniques.

Scientific Research Applications

DFB has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of DFB as a ligand for metal ions. DFB has been shown to form stable complexes with a variety of metal ions, including copper, zinc, and nickel. These complexes have been found to have a range of biological activities, including antimicrobial, anticancer, and antifungal properties.

Properties

IUPAC Name

N'-[(2,5-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24F2N2/c1-4-18(5-2)9-10-19(6-3)12-13-11-14(16)7-8-15(13)17/h7-8,11H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBBLVJLGNLNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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